7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride

Descripción general

Descripción

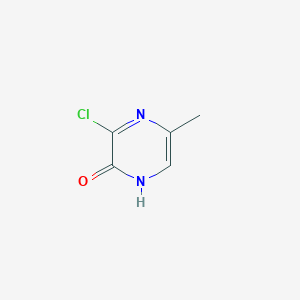

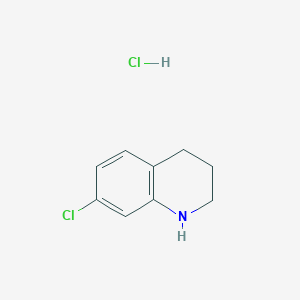

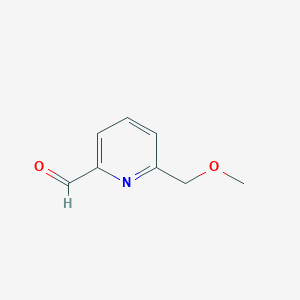

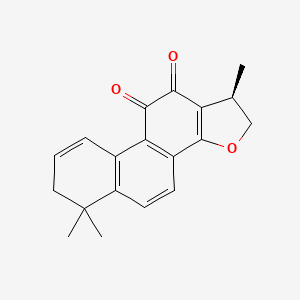

7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a derivative of tetrahydroquinoline, a nitrogen-containing heterocycle that is a structural motif in many pharmacologically active compounds. The presence of a chlorine atom at the 7th position and the tetrahydro modification of the quinoline nucleus suggest potential for diverse biological activities and chemical reactivity .

Synthesis Analysis

The synthesis of related tetrahydroquinoline compounds often involves the Bischler-Napieralski reaction, as demonstrated in the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, which was obtained from 3,4-dimethoxy phenethylamine via acylation, Bischler-Napieralski reaction, and reduction, followed by salt formation with muriatic acid . Similarly, the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a related compound, was achieved using the Pictet-Spengler reaction on diiodo- or dibromo-substituted tyrosine, followed by catalytic dehalogenation .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a tetrahydroquinoline core, which is a saturated version of the quinoline ring system, and a chlorine substituent at the 7th position. The structure of related compounds has been characterized by various spectroscopic methods such as IR and NMR . The crystal structure of a related compound, 1-(7-chloro-1,4-dihydroquinolin-4-ylidene)thiosemicarbazide hydrochloride, showed the presence of an imine tautomer in the solid state, which is an unusual feature for nitrogen heterocycles .

Chemical Reactions Analysis

The chemical reactivity of 7-chloro-1,2,3,4-tetrahydroquinoline derivatives can be inferred from studies on similar compounds. For instance, 7-chloroquinoline-1,2,3-triazoyl carboxamides were synthesized through the reaction of 4-azido-7-chloroquinoline with β-oxo-amides in the presence of a catalytic amount of pyrrolidine . The presence of the chlorine atom at the 7th position is likely to influence the electronic properties of the molecule and its reactivity in nucleophilic aromatic substitution reactions, as seen in the synthesis of novel 7-chloro-4-aminoquinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly detailed in the provided papers. However, the properties of such compounds are generally influenced by the presence of the chlorine atom and the tetrahydroquinoline core. The chlorine atom is electron-withdrawing, which can affect the compound's acidity, basicity, and solubility. The tetrahydroquinoline ring system is likely to confer a degree of lipophilicity, which can be important for the compound's pharmacokinetic properties .

Aplicaciones Científicas De Investigación

Antioxidative or Prooxidative Effect

7-Chloro-4-hydroxyquinoline, a derivative of 7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride, has been studied for its effects on free-radical-initiated hemolysis of erythrocytes. The study investigated the relationship between the structure of 4-hydroxyquinoline derivatives and their antioxidant effects. It was found that the presence or absence of an electron-attracting group in these compounds significantly influences their antioxidative or prooxidative roles, impacting their potential as antioxidant drugs (Liu, Han, Lin, & Luo, 2002).

NMDA Receptor Glycine-Binding Site Antagonism

A study on SM-31900, which has a structural similarity to this compound, revealed its antagonistic activity at the NMDA receptor glycine-binding site. This compound showed neuroprotective properties in rat cortical neurons and demonstrated anticonvulsant activity, indicating its potential for treating related neurological conditions (Ohtani et al., 2002).

Analgesic and Anti-Inflammatory Effects

Research on 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, another analog, demonstrated significant analgesic and anti-inflammatory effects. This compound showed promising results in models of thermal and chemical irritation and acute inflammatory arthritis, suggesting its potential as a non-narcotic analgesic in medical practice (Rakhmanova, Zhurakulov, Tursunkhodjayeva, Azamatov, & Saidkhodjayeva, 2022).

Antibacterial Activities

Temafloxacin hydrochloride, related to this compound, was investigated for its antibacterial properties. The study highlighted its potent activity as an antimicrobial agent, demonstrating the potential of such compounds in treating bacterial infections (Chu et al., 1991).

Inhibition of Phenylethanolamine N-Methyltransferase

A study on 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139) and its derivatives demonstrated significant inhibition of phenylethanolamine N-methyltransferase. This finding suggests potential therapeutic applications in conditions where modulation of this enzyme is beneficial (Demarinis, Bryan, Hillegass, McDermott, & Pendleton, 1981).

Hydrogenation in Pharmaceutical Synthesis

A study on 1,2,3,4-tetrahydroquinolines, including those similar to this compound, highlighted their importance in the synthesis of optically pure tetrahydroquinolines, which are essential in pharmaceutical and agrochemical synthesis. This underscores the relevance of such compounds in the development of various therapeutic agents (Wang, Li, Wu, Pettman, & Xiao, 2009).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that tetrahydroquinolines, a class of compounds to which this compound belongs, are produced by the hydrogenation of quinolines . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

It is known that tetrahydroquinolines can act as hydrogen-donor solvents in coal liquifaction , suggesting that they may influence redox reactions and energy metabolism pathways.

Action Environment

The compound is recommended to be stored in a dark place, sealed in dry conditions, at room temperature . This suggests that light, moisture, and temperature may influence the compound’s action, efficacy, and stability.

Propiedades

IUPAC Name |

7-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h3-4,6,11H,1-2,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCNWMWTLBSNCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)Cl)NC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660680 | |

| Record name | 7-Chloro-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90562-34-8 | |

| Record name | 7-Chloro-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane)](/img/structure/B3030364.png)